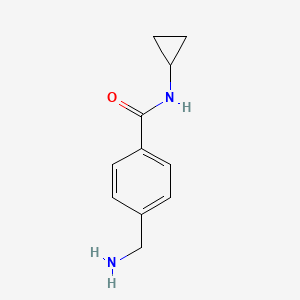

4-(aminomethyl)-N-cyclopropylbenzamide

Description

4-(Aminomethyl)-N-cyclopropylbenzamide is a benzamide derivative characterized by an aminomethyl (-CH2NH2) substituent at the para position of the benzene ring and a cyclopropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

4-(aminomethyl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVHHPROYNBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(aminomethyl)benzoic acid with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzamide core can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(aminomethyl)-N-cyclopropylbenzamide has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of protein kinases and other enzymes.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptor tyrosine kinases.

Chemical Biology: It is employed in the design of molecular probes for studying cellular processes.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

In contrast, the sulfonamide analogue (CAS 1044135-16-1) has lower logP (~1.2 estimated), favoring aqueous solubility .

Synthetic Complexity: Compounds with heterocyclic substituents (e.g., oxadiazole in N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide) require multi-step synthesis involving cyclocondensation reactions, whereas the aminomethyl derivative may be synthesized more directly .

The primary amine in this compound may facilitate interactions with acidic residues in enzyme active sites, a feature absent in N,N-dipropylbenzamide derivatives (CAS 79868-19-2) .

Critical Notes :

- Thermal Stability : Cyclopropyl amides generally exhibit higher thermal stability compared to aliphatic amides (e.g., N-propyl derivatives), as seen in DSC studies of related compounds .

Biological Activity

4-(Aminomethyl)-N-cyclopropylbenzamide, also known by its chemical identifier CAS No. 789489-39-0, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl group and a cyclopropyl substituent, which significantly influences its biological activity. The presence of the cyclopropyl moiety is crucial for its pharmacological effects, as demonstrated in various studies.

This compound has been identified as a potent inhibitor of viral entry, particularly against filoviruses such as Ebola and Marburg viruses. The compound operates by interfering with the viral entry process into host cells, which is critical for the replication of these viruses. In laboratory settings, it has shown effective inhibition with EC50 values below 10 µM against both EBOV and MARV strains .

Table 1: Biological Activity Against Filoviruses

| Compound | Virus Type | EC50 (µM) | Comments |

|---|---|---|---|

| CBS1118 | EBOV | < 10 | Potent inhibitor of viral entry |

| CBS1118 | MARV | < 10 | Effective against multiple strains |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amide portion and the aromatic region can enhance the selectivity and potency of this compound against target viruses. For instance, structural variations have led to compounds with improved metabolic stability in plasma and liver microsomes .

Antimalarial Activity

Recent research highlights the potential of this compound class in antimalarial applications. A study indicated that derivatives of cyclopropyl carboxamides exhibited significant activity against Plasmodium falciparum, with lead compounds showing EC50 values around 40 nM without human cell cytotoxicity. The mechanism involves targeting cytochrome b in the parasite's mitochondrial respiration pathway .

Table 2: Antimalarial Activity of Cyclopropyl Carboxamides

| Compound | Activity Type | EC50 (nM) | Toxicity in Human Cells |

|---|---|---|---|

| WJM280 | Asexual stage | 40 | None |

| W499 | Male gametes | < 100 | None |

Case Studies

- Ebola Virus Inhibition : A series of experiments demonstrated that compounds based on the 4-(aminomethyl)benzamide framework could effectively inhibit EBOV entry into Vero cells. These findings underscore the potential for developing therapeutic agents targeting viral infections .

- Antimalarial Screening : Another study screened a library of drug-like compounds against P. falciparum, identifying cyclopropyl carboxamides as promising candidates. The research emphasized the importance of maintaining the cyclopropyl group for optimal activity, as modifications led to significant decreases in efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.